molecular formula C40H58CuO4 B084220 [1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt CAS No. 10248-55-2

[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt

Cat. No.: B084220
CAS No.: 10248-55-2
M. Wt: 666.4 g/mol
InChI Key: BCYMZMFCJMHEBD-UHFFFAOYSA-L
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Description

Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring organic acid found predominantly in coniferous trees. It is a significant component of rosin, the solid portion of the oleoresin of these trees. Abietic acid is a colorless solid when pure but is often found as a glassy or partly crystalline yellowish solid in commercial samples. It is widely used in various industries, including paints, varnishes, soaps, and soldering flux .

Mechanism of Action

Target of Action

The primary target of Abieta-7,13-diene-18-oate is the enzyme abieta-7,13-dien-18-ol hydroxylase . This enzyme belongs to the family of cytochrome P450 (heme-thiolate) proteins . It plays a crucial role in the biosynthesis of abietic acid, a resin acid found in coniferous trees .

Mode of Action

Abieta-7,13-diene-18-oate interacts with its target enzyme through a chemical reaction. The enzyme abieta-7,13-dien-18-ol hydroxylase catalyzes the conversion of abieta-7,13-dien-18-ol to abieta-7,13-dien-18-oate . This reaction also involves the reduction of NADPH–hemoprotein reductase .

Biochemical Pathways

The action of Abieta-7,13-diene-18-oate affects the biosynthesis pathway of abietic acid . This compound is involved in the final step of this pathway, which is catalyzed by the enzyme abieta-7,13-dien-18-ol hydroxylase . The activity of this enzyme has been demonstrated in cell-free stem extracts of Abies grandis (grand fir) and Pinus contorta (lodgepole pine) .

Pharmacokinetics

The molecular weight of this compound is316.4776 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of Abieta-7,13-diene-18-oate is the production of abietic acid , a resin acid found in coniferous trees . This compound is produced through the catalytic action of the enzyme abieta-7,13-dien-18-ol hydroxylase .

Action Environment

The action of Abieta-7,13-diene-18-oate and its efficacy can be influenced by various environmental factors. For instance, the enzyme that this compound targets, abieta-7,13-dien-18-ol hydroxylase, has been found in cell-free stem extracts of specific coniferous trees This suggests that the presence and activity of this enzyme, and consequently the action of Abieta-7,13-diene-18-oate, may vary depending on the species of the tree and potentially other environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Abietic acid is primarily extracted from tree rosin through isomerization. The process involves dissolving rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove ethanol and acid. The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate. The final product is obtained through crystallization .

Industrial Production Methods: In industrial settings, abietic acid is produced by converting resin acids into ester gum through reactions with controlled amounts of glycerol or other polyhydric alcohols. This process enhances the stability and usability of the resin acids in various applications .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves exposure to oxygen or oxidizing agents under controlled conditions.

    Reduction: Requires reducing agents, though specific conditions are less frequently detailed.

    Substitution: Involves bases such as sodium hydroxide or other metallic bases.

Major Products Formed:

Comparison with Similar Compounds

Abietic acid belongs to the abietane diterpene group of organic compounds derived from four isoprene units. Similar compounds include:

  • Neoabietic acid
  • Palustric acid
  • Levopimaric acid

These compounds share similar structural features and are also found in rosin. abietic acid is unique due to its predominant presence and extensive industrial applications .

Abietic acid stands out for its versatility and wide range of applications, from industrial uses to potential therapeutic benefits. Its unique chemical properties and reactivity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

10248-55-2

Molecular Formula

C40H58CuO4

Molecular Weight

666.4 g/mol

IUPAC Name

copper;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

InChI

InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2

InChI Key

BCYMZMFCJMHEBD-UHFFFAOYSA-L

SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C

Isomeric SMILES

CC(C)C1=CC2=CCC3[C@](CCCC3(C2CC1)C)(C)C(=O)O.[Cu]

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Cu+2]

boiling_point

482 °F at 9 mmHg (NTP, 1992)

density

1.07 g/cm³

flash_point

187 °C

melting_point

343 to 345 °F (NTP, 1992)
100-150 °C

Key on ui other cas no.

10248-55-2

physical_description

Yellowish resinous powder. (NTP, 1992)
Pellets or Large Crystals;  NKRA;  Dry Powder, Liquid, Other Solid;  Other Solid;  Liquid;  Dry Powder;  Pellets or Large Crystals, Liquid, Other Solid;  Dry Powder, Liquid;  Liquid, Other Solid
Light yellow to amber solid;  [ICSC]
Yellow solid;  [Hawley] Colorless crystalline solid;  [MSDSonline]
PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR.

Related CAS

10248-55-2 (unspecified copper salt)
13463-98-4 (calcium salt)
14351-66-7 (hydrochloride salt)
23250-44-4 (potassium salt)
66104-40-3 (strontium salt)
66104-41-4 (barium salt)
67816-10-8 (Pd(+2) salt)
6798-76-1 (zinc salt)

solubility

Solubility in water: none

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Reactant of Route 2
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Reactant of Route 3
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Reactant of Route 4
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Reactant of Route 5
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Reactant of Route 6
[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt

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